An In-depth Technical Guide to the Physical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile and Its Derivatives
An In-depth Technical Guide to the Physical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile and Its Derivatives
This guide provides a comprehensive overview of the known physical properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile, a valuable fluorinated building block in medicinal and agrochemical research. Due to the limited publicly available experimental data for this specific nitrile, this document also presents a detailed analysis of its closely related and well-characterized carboxylic acid derivative, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, to offer valuable context and predictive insights for researchers.
Introduction: The Significance of the Trifluoromethylcyclopropyl Moiety
The introduction of trifluoromethyl groups into molecular scaffolds is a widely employed strategy in drug discovery and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the CF3 group. When combined with the conformationally rigid cyclopropane ring, the 1-(trifluoromethyl)cyclopropyl moiety becomes a highly desirable bioisostere for sterically demanding groups like tert-butyl. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the nitrile group can be readily converted to other functional groups, most notably a carboxylic acid.
Physicochemical Properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Direct experimental data on the physical properties of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is scarce in peer-reviewed literature and commercial databases. However, its synthesis has been described, providing indirect information about its physical state.
A Chinese patent (CN110054558B) outlines a preparation method for 1-trifluoromethylcyclopropane-1-carboxylic acid that proceeds through a nitrile intermediate, which is synthesized from 1-(trifluoromethyl)cyclopropyl-1-tosylate and sodium cyanide. The patent specifies that this nitrile intermediate is purified by rectification under normal pressure, which strongly indicates that 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a liquid at room temperature with a boiling point amenable to distillation.
While precise values are not provided, researchers can infer that the compound is a relatively volatile organic nitrile. For practical applications, it is recommended that experimental determination of key physical properties such as boiling point, density, and refractive index be performed upon synthesis or acquisition.
In-Depth Analysis of a Key Derivative: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
Given the limited data on the nitrile, a thorough examination of its hydrolysis product, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, is highly instructive. This carboxylic acid is a stable, crystalline solid and its properties are well-documented by various chemical suppliers and in scientific literature.
General and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 277756-46-4 | Chem-Impex[1] |
| Molecular Formula | C5H5F3O2 | Chem-Impex[1] |
| Molecular Weight | 154.09 g/mol | Chem-Impex[1] |
| Appearance | White to almost white powder/crystal | Chem-Impex[1] |
Thermal and Physical Properties
| Property | Value | Source |
| Melting Point | 86-90 °C | Chem-Impex[1] |
| Boiling Point | 184 °C | Chem-Impex[1] |
| Density | 1.588 g/cm³ (Predicted) | ChemicalBook[2] |
Synthetic Considerations and Methodologies
The synthesis of 1-(trifluoromethyl)cyclopropane derivatives is an active area of research. The conversion of the nitrile to the carboxylic acid is a standard hydrolysis, but the formation of the trifluoromethylated cyclopropane ring itself is of greater interest.
Synthesis of the Nitrile Intermediate
As detailed in patent CN110054558B, a viable route to 1-(Trifluoromethyl)cyclopropane-1-carbonitrile involves the following conceptual steps:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
This step is crucial for many applications where the carboxylic acid functionality is required for further derivatization, such as amide bond formation in the synthesis of active pharmaceutical ingredients.
Safety and Handling
As with all trifluoromethylated compounds and nitriles, appropriate safety precautions are essential. For the closely related 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride, GHS hazard statements indicate it is flammable and causes skin and eye irritation.[3] While specific data for the nitrile is unavailable, it is prudent to handle it as a potentially toxic and irritant compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a valuable, yet not extensively characterized, synthetic intermediate. While its physical properties are not well-documented, its role as a precursor to the well-studied 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid provides a solid foundation for its use in research and development. The information compiled in this guide, drawn from patent literature and data on closely related analogues, offers a crucial resource for scientists and drug development professionals working with this important class of fluorinated compounds. It is recommended that further experimental characterization of the nitrile be undertaken to fill the existing data gaps.
References
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PubChem. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester. Available at: [Link]
- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
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- Google Patents. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid.
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Patsnap Eureka. Process for the production of fluorinated cyclobutane. Available at: [Link]
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PubChem. Trifluoromethyl-cyclopropane. Available at: [Link]
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